

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

molecular weight and formula

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Compound of Interest

Compound Name: 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

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A Technical Overview of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

This document provides a concise technical summary of the chemical properties of **1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine**, geared towards researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of **1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine** are summarized below. This data is essential for any experimental design and theoretical modeling involving this compound.

Property	Value	Source
Molecular Formula	C11H12F3N3O2	PubChem[1]
Molecular Weight	275.23 g/mol	PubChem[1]
IUPAC Name	1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine	PubChem[1]
CAS Number	381242-61-1	PubChem[1]

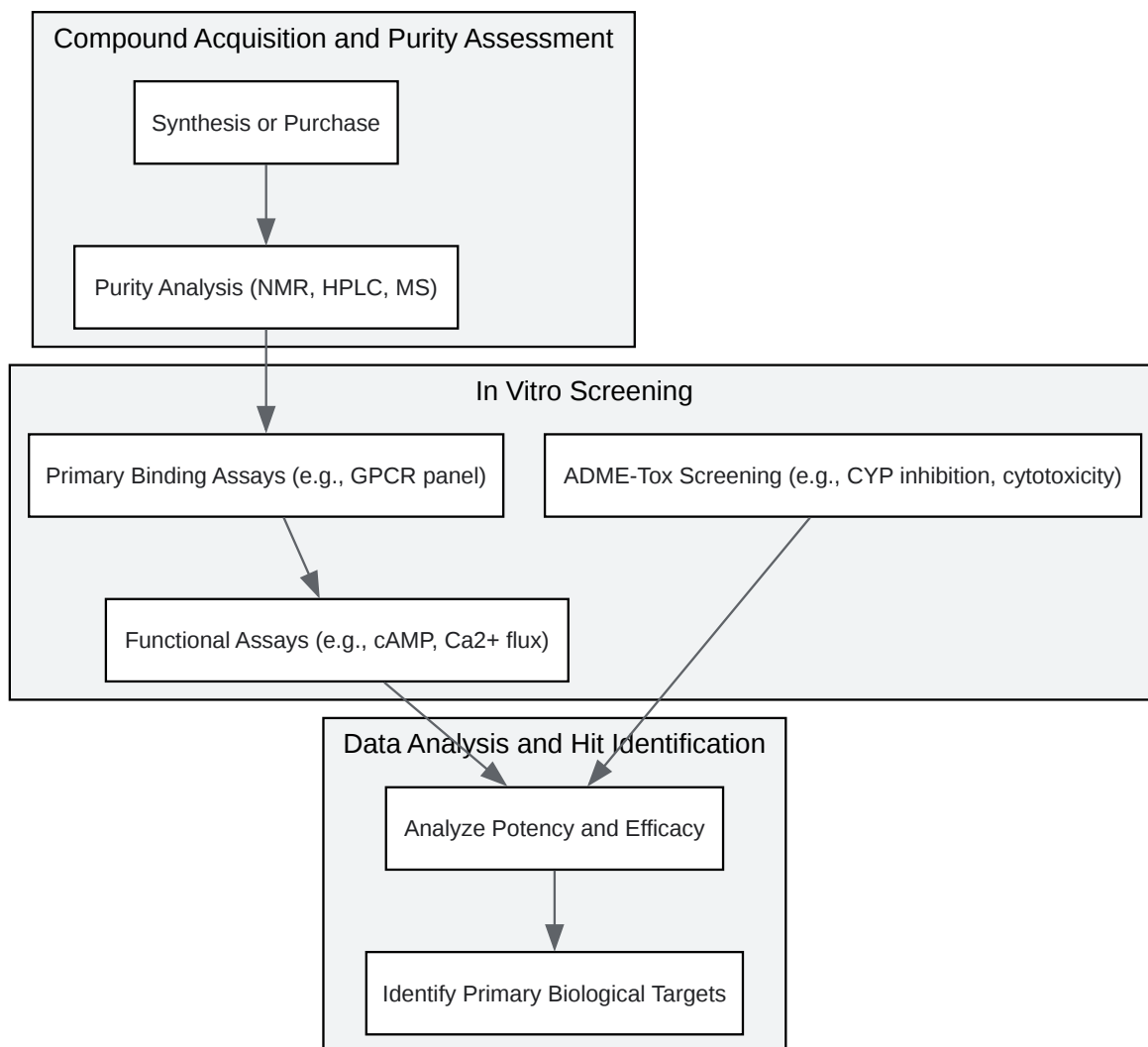
Experimental Protocols and Biological Activity

As of the current literature available, detailed experimental protocols and established signaling pathways specifically for **1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine** are not extensively documented in publicly accessible databases. While related phenylpiperazine compounds are known to interact with serotonergic systems, specific biological data for this nitro- and trifluoromethyl-substituted variant is sparse.^{[2][3][4]}

Researchers interested in the biological activity of this compound would likely need to conduct initial screening assays to determine its pharmacological profile. Standard protocols for assessing receptor binding affinities, functional activity, and potential toxicity would be applicable.

Illustrative Workflow for Compound Characterization

Given the absence of specific experimental data, a logical workflow for the initial characterization of **1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine** is proposed. This diagram illustrates a general sequence of steps that researchers might follow.



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Caption: A generalized workflow for the initial characterization of a novel chemical entity.

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References

- 1. 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine | C₁₁H₁₂F₃N₃O₂ | CID 2771413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
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